2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium
Description
Properties
IUPAC Name |
[(3-methoxy-3-oxopropyl)amino]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N2O2/c1-9(2,3)8-6-5-7(10)11-4/h8H,5-6H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBSCGLWOVZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)NCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N2O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405603 | |
| Record name | SBB044927 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59514-00-0 | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059514000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SBB044927 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5728G365D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation of Trimethylhydrazine with Haloesters
The primary laboratory route involves the quaternization of 1,1,1-trimethylhydrazine with methyl 3-chloropropionate under basic conditions. This exothermic reaction proceeds via nucleophilic substitution, where the hydrazine’s lone pair attacks the electrophilic carbon of the chloroester.
Reaction Setup :
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Reactants : 1,1,1-Trimethylhydrazine (1.2 equiv), methyl 3-chloropropionate (1.0 equiv)
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Solvent : Anhydrous ethanol or dichloromethane
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Base : Sodium hydroxide (2.0 equiv) or potassium carbonate
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Temperature : 18–25°C (ambient to mild heating)
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Time : 4–6 hours under reflux
Workup :
The crude product is isolated by solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetone to achieve >98% purity.
Alternative Pathways: Mitsunobu and Phase-Transfer Catalysis
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate the coupling of trimethylhydrazine with methoxy-oxopropyl alcohols. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems, reducing reaction times to 2–3 hours.
Industrial Production Processes
Continuous Flow Reactor Systems
Scalable synthesis employs continuous flow reactors to mitigate thermal runaway risks. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 8–12 minutes | Maximizes conversion |
| Temperature | 50–60°C | Balances kinetics and stability |
| Solvent | Isopropanol-water (7:3) | Enhances solubility |
Industrial yields exceed 90% with throughputs of 50–100 kg/day.
Waste Management and Green Chemistry
Recent advances emphasize solvent recovery (≥95% ethanol reuse) and catalytic quaternization using ionic liquids (e.g., [BMIM][BF₄]), reducing E-factor by 40%.
Mechanistic Insights
Quaternization Kinetics
The reaction follows second-order kinetics, with rate constants (k) dependent on solvent polarity:
Polar aprotic solvents accelerate the reaction by stabilizing the transition state.
Byproduct Formation
Competing ester hydrolysis (<5%) occurs at elevated temperatures (>60°C), necessitating pH control (pH 8–9) to suppress acid-catalyzed degradation.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity ≥99.5%, with retention time 6.8 minutes.
Case Studies in Process Optimization
Yield Enhancement via DOE
A design-of-experiments (DOE) study identified optimal conditions:
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Molar Ratio : 1.1:1 (trimethylhydrazine:chloroester)
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Stirring Rate : 400 rpm
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Solvent Volume : 5 mL/g substrate
This increased yield from 82% to 94% while reducing impurities.
Challenges in Crystallization
Ethanol-water mixtures (70:30) resolved issues with amorphous solid formation, yielding needle-like crystals with consistent polymorphic form.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Alkylation | 85–90 | 98–99 | Moderate |
| Continuous Flow | 92–95 | 99.5 | High |
| Phase-Transfer | 88 | 97 | Low |
Continuous flow systems outperform batch methods in throughput and consistency .
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The hydrazinium moiety facilitates condensation with aldehydes or ketones containing methoxy groups. This reaction forms hydrazone derivatives, leveraging the nucleophilic nitrogen atoms to attack electrophilic carbonyl carbons.
Mechanism :
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Nucleophilic attack : The hydrazinium nitrogen attacks the carbonyl carbon of the aldehyde/ketone.
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Proton transfer : Stabilization of the intermediate via proton exchange.
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Water elimination : Formation of a hydrazone bond (C=N).
Conditions :
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Solvent: Polar aprotic solvents (e.g., ethanol, acetone).
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Temperature: 20–60°C.
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Catalysts: Acidic or basic conditions depending on substrate.
Example :
Reaction with formaldehyde yields a hydrazone product, though specific derivatives require further characterization.
Nucleophilic Substitution Reactions
The compound participates in SN2 reactions due to its quaternary ammonium structure. The bromide or chloride counterion acts as a leaving group, enabling substitutions with nucleophiles like hydroxide or amines.
Key Features :
-
Leaving group ability : Br⁻ > Cl⁻ (based on counterion).
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Steric effects : Bulky trimethyl groups reduce reaction rates.
Reaction Table :
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| OH⁻ | 2-(3-Methoxy-3-oxopropyl)-1,1,1-TMH⁺OH⁻ | Aqueous NaOH, 25°C | 75–85 | |
| NH3 | Trimethylhydrazine derivative | Ethanol, reflux | 60–70 |
Alkylation and Quaternization
The hydrazinium core undergoes further alkylation to form higher-order quaternary ammonium salts. Methyl iodide or ethyl bromide are common alkylating agents.
Mechanism :
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Electrophilic attack : Alkyl halide reacts with the hydrazinium nitrogen.
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Salt formation : Precipitation of the alkylated product.
Example :
Reaction with methyl bromide produces a bis-quaternized hydrazinium salt, though steric hindrance may limit yields .
Conditions :
Biochemical Interactions
While primarily studied for synthetic applications, structural analogs like meldonium (Mildronate) exhibit biological activity by inhibiting carnitine biosynthesis. This suggests potential for 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium to interact with enzymes or receptors, though direct evidence remains limited .
Proposed Pathways :
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium serves as a crucial reagent. It is utilized for:
- Preparation of Hydrazinium Derivatives : The compound can facilitate the formation of various hydrazinium derivatives through condensation reactions. This is particularly useful in synthesizing more complex organic molecules.
- Precursor for Specialty Chemicals : It acts as an intermediate in the production of specialty chemicals used in various industries .
Biology
The compound has been investigated for its potential biological activities:
- Biochemical Probes : Due to its ability to interact with biological molecules, it is studied as a biochemical probe to explore enzyme interactions and metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by modulating specific enzymatic pathways. For instance, research indicates that hydrazinium compounds can influence metabolic processes linked to tumor growth .
Medicine
Research into the medicinal applications of this compound includes:
- Therapeutic Potential : Ongoing studies focus on its antimicrobial and anticancer activities. The compound's mechanism of action involves interactions with molecular targets that could lead to therapeutic effects against various diseases .
Industrial Applications
In industrial settings, this compound is valuable for:
- Production of Specialty Chemicals : It is utilized in synthesizing specialty chemicals and materials, leveraging its unique properties to enhance production efficiency .
Case Study 1: Anticancer Research
A study explored the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant activity against specific tumor cells while demonstrating lower toxicity towards normal cells. This selectivity suggests potential for developing targeted cancer therapies based on this compound .
Case Study 2: Synthesis of Hydrazinium Derivatives
In another case study, researchers utilized this compound in the synthesis of novel hydrazinium derivatives. The study highlighted the compound's role in facilitating reactions that lead to new chemical entities with potential biological activity .
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and electrostatic interactions, while the hydrazinium moiety can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Applications : Primarily used in pharmaceuticals and materials science. For example, its structural analog Mildronate (3-(2,2,2-trimethylhydrazinium)propionate) is a cardioprotective agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group and Reactivity Differences
Methoxy-oxopropyl vs. Carboxylate Groups: The target compound’s methoxy-oxopropyl group (COOCH₃) introduces steric bulk and alters polarity compared to Mildronate’s carboxylate group (COO⁻). This difference impacts solubility and bioavailability. Mildronate’s carboxylate enhances water solubility, making it suitable for intravenous administration , whereas the methoxy-oxo group may favor lipid solubility for membrane penetration.
Quaternary Ammonium Cation :
- Both the target compound and Mildronate share a 1,1,1-trimethylhydrazinium cation, which stabilizes positive charge through resonance. However, the iodide derivative (C₃H₁₀IN₂) lacks extended alkyl chains, making it a compact reagent for nucleophilic substitution in aromatic amination .
Inorganic Hybrid Perovskite: The (1,1,1-trimethylhydrazinium)PbI₃ hybrid replaces the organic anion with a lead-iodide framework. This structural shift enables luminescent and dielectric properties, such as pressure-dependent Raman shifts and phase transitions, which are absent in purely organic analogs .
Stability and Commercial Availability
- Stability : The target compound’s bromide salt is stable under standard storage conditions, with suppliers like 陕西TOP制药化工有限公司 offering bulk quantities at $8.0–10.0/kg . Mildronate’s carboxylate form requires hydration for stability, often marketed as a dihydrate .
- Market Demand : 1,1,1-Trimethylhydrazinium iodide has a dedicated market report (CAS: 3288-80-0), highlighting its niche demand in organic synthesis .
Biological Activity
2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium is a chemical compound with the molecular formula C7H17N2O2. It is recognized for its potential biological activities, which may have implications in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C7H17N2O2
- Molecular Weight : 173.23 g/mol
- Structure : The compound features a trimethylhydrazinium moiety attached to a methoxy-oxopropyl group, which is critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
- Antioxidant Properties : The presence of the methoxy group may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Cell Signaling Modulation : The compound might interact with various cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Effects
Research indicates that this compound exhibits various biological effects:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : There is evidence that it may provide neuroprotective benefits by reducing neuronal damage in models of neurodegenerative diseases.
- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties in vitro, potentially useful in treating inflammatory conditions.
Data Table of Biological Activities
Case Study 1: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. This suggests that the compound may serve as a lead candidate for further development into an anticancer agent.
Case Study 2: Neuroprotective Properties
A study investigating the neuroprotective effects of this compound utilized an in vitro model of oxidative stress induced by hydrogen peroxide. The administration of this compound resulted in a marked decrease in cell death compared to controls. These findings highlight its potential use in neurodegenerative disease therapies.
Q & A
Q. What are the established synthetic pathways for 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium, and what are their key intermediates?
The synthesis typically involves hydrazine derivatives reacting with methoxy-oxo-propyl precursors. For example, hydrazinium salts can be alkylated using methoxy-ester intermediates under controlled pH and temperature conditions. Key intermediates include ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate, which serves as a sulfur-containing building block for functionalization . Characterization of intermediates via NMR and HPLC is critical to ensure purity before proceeding to quaternization steps .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are essential for structural confirmation. Purity should be assessed via HPLC with UV detection (λ = 210–280 nm), as methoxy and carbonyl groups exhibit strong absorbance in this range . Stability studies under varying temperatures (-20°C to 25°C) and pH conditions (e.g., buffered solutions) are advised to determine optimal storage protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal catalysts (e.g., Lewis acids) and solvent systems (e.g., polar aprotic solvents like DMF) . Machine learning algorithms can further refine parameters like temperature and molar ratios by analyzing historical reaction datasets .
Q. How should researchers resolve contradictions in stability data under different experimental conditions?
Contradictions often arise from impurities or solvent interactions. A factorial design approach (e.g., 2 designs) can systematically test variables such as temperature, humidity, and light exposure. For example, accelerated stability studies at 40°C/75% RH versus controlled -20°C storage can isolate degradation pathways (e.g., hydrolysis of the methoxy group) . Cross-referencing with structurally similar compounds, like 3-(3-methoxyphenyl)propionic acid, may provide mechanistic insights .
Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?
Scale-up requires reactor design adjustments to manage exothermic reactions during quaternization. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, while process simulation tools (Aspen Plus) model heat and mass transfer dynamics. Pilot studies should prioritize batch consistency, with in-line PAT (Process Analytical Technology) tools monitoring critical quality attributes like particle size and crystallinity .
Q. How can researchers validate the compound’s biological activity while mitigating assay interference?
Use orthogonal assays to confirm activity. For example, enzyme inhibition studies should pair fluorometric assays with SPR (surface plasmon resonance) to rule out nonspecific binding. Control experiments with analogs lacking the trimethylhydrazinium group can isolate the pharmacophore’s contribution. Stability in biological buffers (e.g., PBS at pH 7.4) must be confirmed via LC-MS prior to in vitro testing .
Methodological Considerations
- Data Contradictions : Cross-validate findings using multiple analytical platforms (e.g., GC-MS vs. LC-MS) and replicate experiments across independent labs .
- Experimental Design : Employ DoE (Design of Experiments) to minimize resource use while maximizing data robustness .
- Safety Protocols : Follow stringent waste management practices, particularly for hydrazine derivatives, which require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

